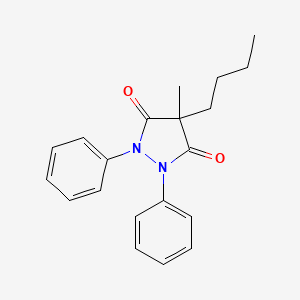![molecular formula C9H7IO2 B13779985 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole is an organic compound characterized by the presence of an iodoethenyl group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole typically involves the iodination of a precursor compound, such as 1,3-benzodioxole, followed by the introduction of the ethenyl group. One common method involves the use of iodine and a suitable base under controlled conditions to achieve the desired iodination. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-2-bromoethenyl]-1,3-benzodioxole
- 5-[(Z)-2-chloroethenyl]-1,3-benzodioxole
- 5-[(Z)-2-fluoroethenyl]-1,3-benzodioxole
Uniqueness
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C9H7IO2 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C9H7IO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2/b4-3- |
InChI Key |
AACFKGATIHVYBK-ARJAWSKDSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\I |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


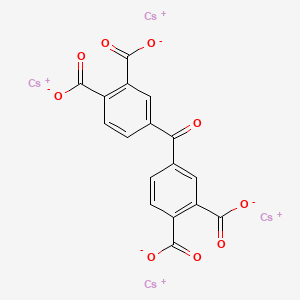
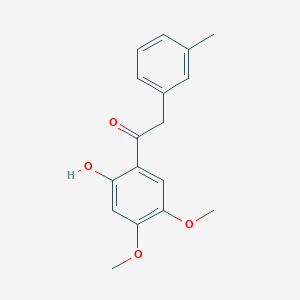
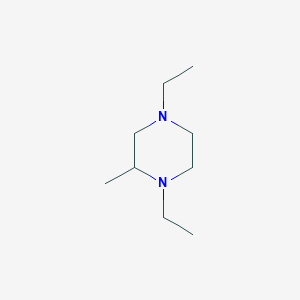
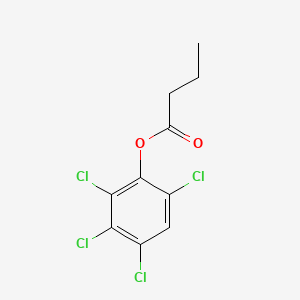
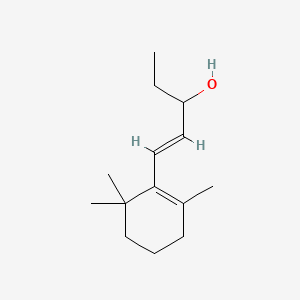
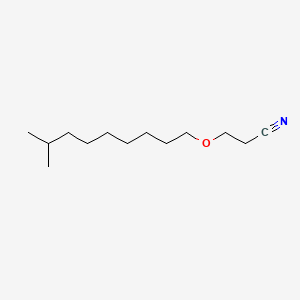
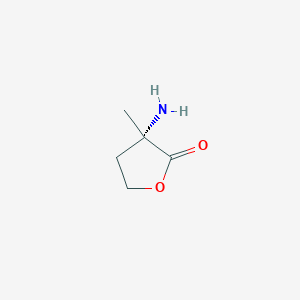
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
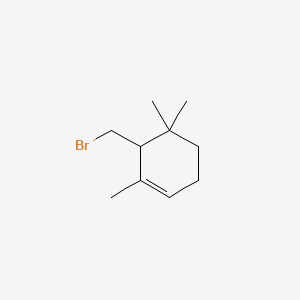



![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
